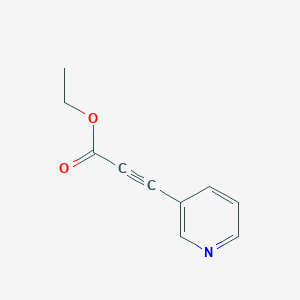![molecular formula C10H9ClN2O B1621364 7-Methyl-2-(chlormethyl)-4H-pyrido[1,2-a]pyrimidin-4-on CAS No. 87591-79-5](/img/structure/B1621364.png)
7-Methyl-2-(chlormethyl)-4H-pyrido[1,2-a]pyrimidin-4-on
Übersicht
Beschreibung
“2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrimido[1,2-a]benzimidazoles involves chemical transformations . Another method involves an efficient synthesis of EG promoted intermolecular cyclization of 2-aminopyridines with Φ-oxo ester or alkynoate to afford 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones . A protocol for the insertion of SAr group in 4H-pyrido[1,2-a]pyrimidin-4-one molecule using sulfonyl hydrazides as thiol surrogates has also been documented .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be analyzed using various techniques such as FT-IR, 1H and 13C NMR, and mass spectrometry . Single Crystal X-ray crystallography can be used for establishing the molecular structure .Chemical Reactions Analysis
The chemical reactions of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be analyzed based on the reactions of similar compounds. For instance, the reaction of 2-phenyl substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with benzene thiol under certain conditions can yield isolated products .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be determined using various techniques. For instance, its molecular weight is 208.65 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Pyrimidinderivate, einschließlich der in Rede stehenden Verbindung, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Verbindungen können die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und bestimmte Interleukine hemmen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer entzündungshemmender Medikamente mit verbesserter Aktivität und minimaler Toxizität hin.
Antibakterielle Aktivitäten
Die strukturellen Analoga von Pyrido[1,2-a]pyrimidin-4-on haben signifikante antimikrobielle Aktivitäten gezeigt. Dies zeigt, dass unsere Verbindung als Gerüst für die Synthese neuer antimikrobieller Wirkstoffe dienen könnte, was möglicherweise zur Entwicklung neuartiger Behandlungen für bakterielle Infektionen führt.
Chalcogenierung Chemie
Die Verbindung wurde in metallfreien Chalcogenierungsreaktionen zur Synthese unterschiedlich substituierter Derivate mit hohen Ausbeuten verwendet . Diese Reaktionen sind in der Pharma-, Agrochemie und Materialwissenschaft von entscheidender Bedeutung und heben die Rolle der Verbindung bei der Synthese von Organoschwefel- und Organoselenverbindungen hervor.
Hemmung von Enzymen
Pyrido[1,2-a]pyrimidin-4-on-Derivate zeigen vielseitige biologische Aktivitäten, einschließlich Acetylcholinesterase-Hemmung . Dieses Enzym ist ein Ziel für Medikamente zur Behandlung von Erkrankungen wie Alzheimer, was darauf hindeutet, dass unsere Verbindung beim Design und der Entwicklung von neuroprotektiven Medikamenten eingesetzt werden könnte.
Antagonismus von Chemokin-Rezeptoren
Diese Verbindungen wurden als CXCR3-Antagonisten identifiziert . CXCR3 ist ein Chemokin-Rezeptor, der an verschiedenen Entzündungs- und Autoimmunerkrankungen beteiligt ist. Daher könnte die Verbindung auf ihr Potenzial untersucht werden, solche Erkrankungen durch Modulation der Immunantwort zu behandeln.
Hemmung von Effluxpumpen
Pyrido[1,2-a]pyrimidin-4-on-Derivate haben Aktivität als spezifische Effluxpumpenhemmer gezeigt . Effluxpumpen sind für die Antibiotikaresistenz in Bakterien verantwortlich, und ihre Hemmung kann die Wirksamkeit von Antibiotika wiederherstellen, was eine bedeutende Anwendung bei der Bekämpfung von Antibiotikaresistenz darstellt.
Serotonin-Rezeptor-Antagonismus
Die Derivate der Verbindung wurden als potente 5-HT6-Antagonisten berichtet . Der 5-HT6-Rezeptor ist mit Kognition und neurodegenerativen Erkrankungen verbunden, was diese Anwendung für die Entwicklung von kognitiven Verstärkern und Behandlungen für psychische Erkrankungen relevant macht.
Wirkmechanismus
The mechanism of action of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be inferred from the mechanisms of similar compounds. For example, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-9-12-8(5-11)4-10(14)13(9)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABQRQVYRRJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368652 | |
| Record name | 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87591-79-5 | |
| Record name | 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


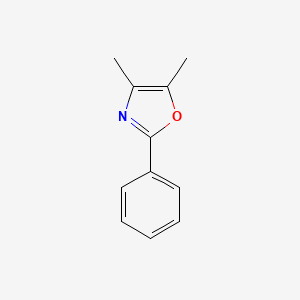

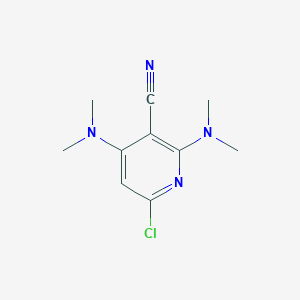


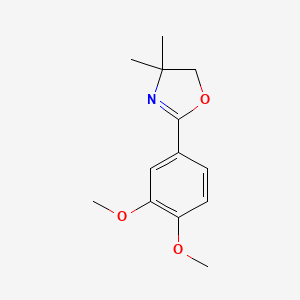

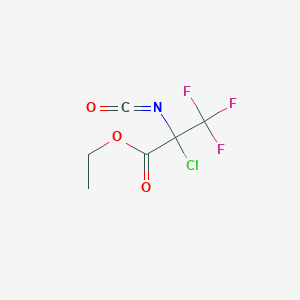
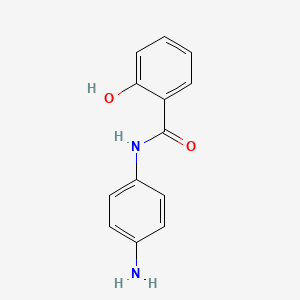
![Ethyl 3-[(4-fluorophenyl)thio]propanoate](/img/structure/B1621296.png)
![2,6-Dichloro-4-[(([(1-methylethylidene)amino]oxy)carbonyl)amino]pyridine](/img/structure/B1621297.png)
![2,6-dichloro-N-[[(3,5-dichloropyridin-4-yl)amino]carbamoyl]pyridine-4-carboxamide](/img/structure/B1621298.png)

